molecular formula C21H15F2N3O3S2 B2732112 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 907974-26-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2732112
CAS No.: 907974-26-9
M. Wt: 459.49
InChI Key: BZSQFUPOKPMBRY-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C21H15F2N3O3S2 and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and COVID-19 Potential

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, for their antimalarial activity and potential use against COVID-19. These sulfonamides were evaluated in vitro for antimalarial activity, showing promising results with low cytotoxicity. Molecular docking studies indicated these compounds could bind to key proteins in SARS-CoV-2, suggesting a potential role in COVID-19 treatment (Fahim & Ismael, 2021).

Antimicrobial Properties

Research on fluoro-substituted sulfonamide benzothiazole compounds, similar to the molecule of interest, has shown significant antimicrobial properties. These compounds, synthesized from various aniline derivatives, demonstrated a wide range of biodynamic properties, highlighting their potential as potent antimicrobial agents (Jagtap et al., 2010).

Anticancer Evaluation

A series of compounds, including those structurally related to this compound, were synthesized and evaluated for their anticancer activity. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Imaging Applications in Cancer

Another study focused on the synthesis of a compound with potential as a PET imaging agent for identifying B-Raf(V600E) mutations in cancers. This research highlights the compound's utility in diagnostic imaging to target specific cancer mutations (Wang et al., 2013).

Molecular Docking and Enzyme Inhibition

Several studies have employed molecular docking to understand the interaction between related sulfonamide compounds and various biological targets. These compounds have shown potential as enzyme inhibitors, with applications in treating diseases like glaucoma, cancer, and infectious diseases. The detailed mechanism of action is often elucidated through computational studies, providing insights into their therapeutic potential (He et al., 2015).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S2/c1-12-6-8-14(9-7-12)31(28,29)26-17-5-3-2-4-15(17)20(27)25-21-24-19-16(23)10-13(22)11-18(19)30-21/h2-11,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQFUPOKPMBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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